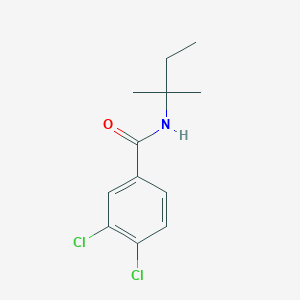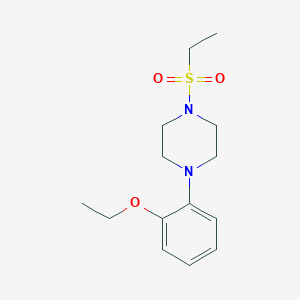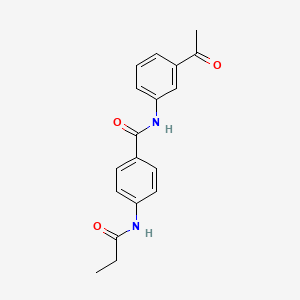![molecular formula C16H11ClF3NO2 B5843122 3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)
3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide, commonly known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CTAA is a synthetic compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
CTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. CTAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CTAA has been found to have anti-inflammatory effects and can reduce pain in animal models. CTAA has also been studied for its potential as a diagnostic tool for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of CTAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CTAA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. CTAA also inhibits the activity of the protein kinase, AKT, which is involved in cell survival and proliferation. Additionally, CTAA has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins.
Biochemical and Physiological Effects:
CTAA has been found to have various biochemical and physiological effects. CTAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. CTAA has also been found to reduce inflammation and pain in animal models, suggesting its potential as a therapeutic agent for these conditions. Additionally, CTAA has been shown to modulate the levels of various proteins involved in cell signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
CTAA has several advantages for lab experiments, including its high purity and well-established synthesis method. CTAA is also relatively stable and can be stored for extended periods without degradation. However, CTAA has some limitations, including its high cost and limited availability. Additionally, CTAA can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CTAA. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the mechanism of action of CTAA and to identify its molecular targets. Future research could also focus on the development of more efficient and cost-effective synthesis methods for CTAA. Finally, the use of CTAA as a diagnostic tool for Alzheimer's disease could be explored further.
Conclusion:
CTAA is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. CTAA has been studied for its potential therapeutic applications in cancer, inflammation, and pain. The mechanism of action of CTAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CTAA has several advantages for lab experiments, including its high purity and well-established synthesis method, but it also has limitations, including its high cost and limited availability. There are several future directions for research on CTAA, including its potential as a therapeutic agent, elucidation of its mechanism of action, and development of more efficient synthesis methods.
Synthesemethoden
The synthesis of CTAA involves a multi-step process that begins with the preparation of 4-chloroaniline and 4-trifluoromethoxyphenyl isocyanate. These two compounds are then reacted to form the intermediate, N-(4-chlorophenyl)-N'-(4-trifluoromethoxyphenyl)urea. The final step involves the reaction of the intermediate with acryloyl chloride to produce CTAA. The synthesis method of CTAA has been well-established, and the compound can be obtained in high yields with high purity.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO2/c17-12-4-1-11(2-5-12)3-10-15(22)21-13-6-8-14(9-7-13)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJRWIFOBZMOY-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)

![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)



![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)

![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)


